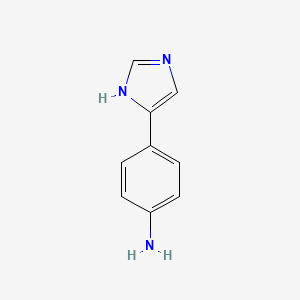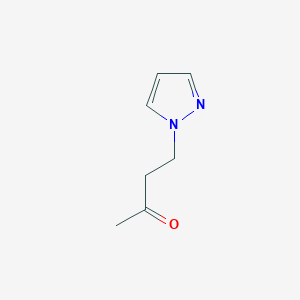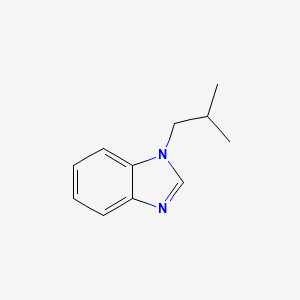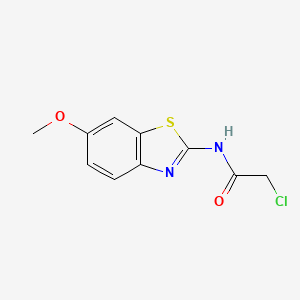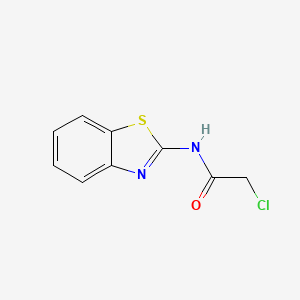
4,6-Dichloroquinoline
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 4,6-Dichloroquinoline is C9H5Cl2N . The average mass is 198.049 Da and the monoisotopic mass is 196.979904 Da .Chemical Reactions Analysis
4,6-Dichloroquinoline has been used in the synthesis of new 7-chloroquinoline derivatives . These derivatives show moderate antimalarial activity with IC50 < 100 μM .Physical And Chemical Properties Analysis
4,6-Dichloroquinoline is a solid . Its density is 1.4±0.1 g/cm3 . The boiling point is 282.0±20.0 °C at 760 mmHg . The melting point is 104-105ºC .Wissenschaftliche Forschungsanwendungen
Insecticidal Effects
A new series of quinoline derivatives, including 4,7-dichloroquinoline, have been synthesized and shown to have significant insecticidal effects on larval vectors of malaria and dengue diseases . The compound showed significant larvicidal and pupicidal properties against a malarial and a dengue vector .
Anti-malarial Agent
The in-vitro antiplasmodial efficacy of 4,7-dichloroquinoline revealed a significant growth inhibition of both sensitive strains of Plasmodium falciparum . In vivo antiplasmodial studies with P. falciparum infected mice showed an effect of 4,7-dichloroquinoline compared to chloroquine .
Virucidal Agent
The quinoline compound showed significant activity against the viral pathogen serotype 2 (DENV-2) under in vitro conditions .
Anti-microbial Activity
Hybrid aminoquinoline-triazine derivatives synthesized using 4,7-dichloroquinoline have shown anti-microbial activity . These compounds have shown efficacy against common bacterial strains .
Synthesis of Novel Oxazolidinones
4,7-Dichloroquinoline is used in the synthesis of novel oxazolidinones, which are anti-microbial agents showing efficacy against common bacterial strains .
Synthesis of Piperaquine
4,7-Dichloroquinoline has been used in the synthesis of piperaquine , a drug used in the treatment of malaria.
Safety and Hazards
Wirkmechanismus
Target of Action
4,6-Dichloroquinoline is a two-ring heterocyclic compound used as a chemical intermediate to aminoquinoline antimalarial drugs . The primary targets of this compound are the Plasmodium parasites , which are responsible for causing malaria . The compound interacts with the parasites, inhibiting their growth and proliferation .
Mode of Action
The mode of action of 4,6-Dichloroquinoline is similar to that of other 4-aminoquinolines, such as chloroquine and amodiaquine . These compounds are known to inhibit heme detoxification within the Plasmodium food vacuole, leading to the accumulation of toxic heme and parasite death . The compound’s interaction with its targets results in significant growth inhibition of both sensitive strains of Plasmodium falciparum .
Biochemical Pathways
The biochemical pathways affected by 4,6-Dichloroquinoline are primarily those involved in the life cycle of the Plasmodium parasites . The compound interferes with the parasites’ ability to detoxify heme, a byproduct of hemoglobin digestion. This leads to the accumulation of toxic heme within the parasite, ultimately resulting in its death .
Pharmacokinetics
These compounds are generally well-absorbed and widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of 4,6-Dichloroquinoline’s action primarily involve the disruption of the Plasmodium parasites’ life cycle . By inhibiting heme detoxification, the compound causes the accumulation of toxic heme within the parasite, leading to its death . This results in a significant reduction in the parasite population, alleviating the symptoms of malaria .
Action Environment
The action, efficacy, and stability of 4,6-Dichloroquinoline can be influenced by various environmental factors. For instance, the compound’s effectiveness against malaria vectors can be affected by the prevalence and resistance patterns of the local Plasmodium parasite populations . Additionally, factors such as temperature, pH, and the presence of other substances can potentially affect the compound’s stability and activity .
Eigenschaften
IUPAC Name |
4,6-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGUMSTXLPEMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359074 | |
| Record name | 4,6-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4203-18-3 | |
| Record name | 4,6-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1298234.png)
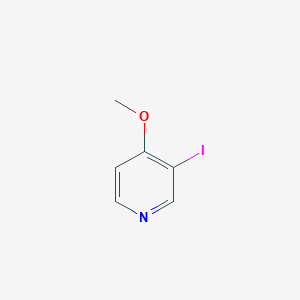


![(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1298248.png)

![Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester](/img/structure/B1298269.png)
![2-[[4-(2-methylpropoxy)benzoyl]amino]acetic Acid](/img/structure/B1298271.png)
